

Application Note: Mass Spectrometry of 1-Chloro-5-methylhexane

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Compound of Interest

Compound Name: 1-Chloro-5-methylhexane

Cat. No.: B1294878

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Abstract

This application note details the analysis of **1-chloro-5-methylhexane** using electron ionization mass spectrometry (EI-MS). A comprehensive protocol for sample preparation and analysis via gas chromatography-mass spectrometry (GC-MS) is provided. The resulting mass spectrum, characterized by distinct fragmentation patterns, is presented and interpreted. This note serves as a practical guide for the identification and characterization of halogenated alkanes in various research and development settings.

Introduction

1-Chloro-5-methylhexane (C₇H₁₅Cl) is a halogenated alkane with a molecular weight of approximately 134.65 g/mol .^{[1][2]} The analysis of such compounds is crucial in diverse fields, including environmental monitoring, chemical synthesis, and pharmaceutical development. Mass spectrometry, particularly when coupled with gas chromatography, is a powerful analytical technique for the identification and structural elucidation of volatile and semi-volatile organic compounds like **1-chloro-5-methylhexane**. Electron ionization (EI) is a widely used "hard" ionization technique that induces characteristic fragmentation of molecules, providing a unique mass spectral fingerprint for compound identification. This application note outlines the EI-MS analysis of **1-chloro-5-methylhexane**, presenting its mass spectrum and discussing the underlying fragmentation pathways.

Experimental Protocols

A detailed methodology for the analysis of **1-chloro-5-methylhexane** by GC-MS is provided below. This protocol is based on established methods for the analysis of volatile halogenated hydrocarbons.

1. Sample Preparation:

A stock solution of **1-chloro-5-methylhexane** (1000 µg/mL) is prepared in methanol. A working standard of 10 µg/mL is prepared by diluting the stock solution in methanol. For analysis of environmental water samples, a static headspace extraction method can be employed. This involves placing a 10 mL water sample in a 20 mL vial with 2 g of sodium chloride, sealing the vial, and incubating at 60°C for 30 minutes before injecting the headspace gas into the GC-MS.

2. Gas Chromatography (GC) Conditions:

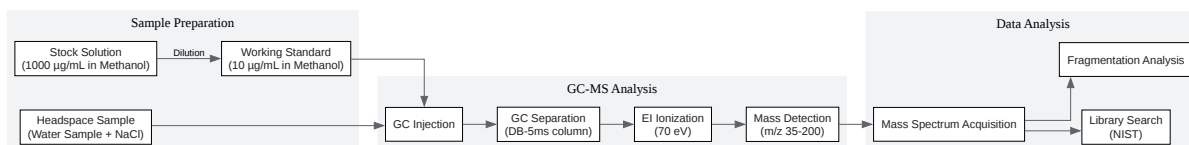
- Injection Port: Split/splitless injector, operated in splitless mode for 1 minute.
- Injector Temperature: 250°C
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile organic compounds.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: 10°C/min to 200°C.
 - Hold: 5 minutes at 200°C.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV

- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Mass Range: m/z 35-200
- Scan Rate: 1 scan/second

Below is a graphical representation of the experimental workflow:



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Figure 1. Experimental workflow for the GC-MS analysis of **1-chloro-5-methylhexane**.

Results and Discussion

The electron ionization mass spectrum of **1-chloro-5-methylhexane** is presented in Table 1. The data was obtained from the NIST Mass Spectrometry Data Center.^[1]

Table 1: Mass Spectrum of **1-Chloro-5-methylhexane**

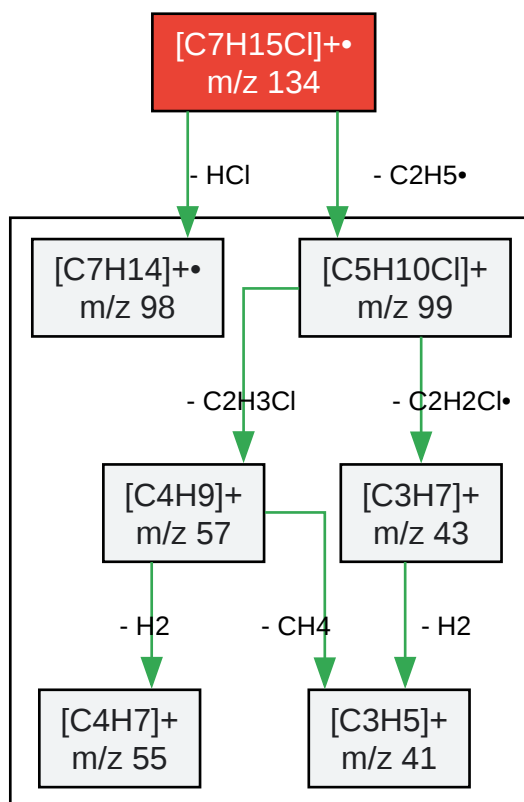
m/z	Relative Intensity (%)	Proposed Fragment Ion
41	100	[C3H5] ⁺
43	85	[C3H7] ⁺
55	95	[C4H7] ⁺
56	60	[C4H8] ⁺
57	70	[C4H9] ⁺
70	45	[C5H10] ⁺
84	15	[C6H12] ⁺
91	5	[C7H7] ⁺ (rearrangement)
98	20	[M - HCl] ^{+•}
99	30	[C5H10Cl] ⁺
134	5	[M] ^{+•} (35Cl)
136	1.6	[M] ^{+•} (37Cl)

The mass spectrum of **1-chloro-5-methylhexane** exhibits a weak molecular ion peak ([M]^{+•}) at m/z 134, corresponding to the molecule containing the ³⁵Cl isotope. A smaller peak at m/z 136, with an intensity of approximately one-third of the m/z 134 peak, represents the molecular ion with the ³⁷Cl isotope, which is characteristic of monochlorinated compounds.

The fragmentation pattern is dominated by the loss of neutral fragments and the formation of stable carbocations. The base peak at m/z 41 is attributed to the allyl cation ([C3H5]⁺), a highly stable carbocation. Other prominent peaks in the lower mass range, such as m/z 43 ([C3H7]⁺), m/z 55 ([C4H7]⁺), m/z 56 ([C4H8]⁺), and m/z 57 ([C4H9]⁺), are characteristic fragments of the hexane backbone.

A significant peak is observed at m/z 98, which corresponds to the loss of a molecule of hydrogen chloride (HCl) from the molecular ion. Another important fragment is seen at m/z 99, resulting from the cleavage of the C-C bond between the second and third carbon atoms, leading to the formation of the [C5H10Cl]⁺ ion.

The proposed fragmentation pathway of **1-chloro-5-methylhexane** is illustrated in the following diagram:



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Figure 2. Proposed fragmentation pathway of **1-chloro-5-methylhexane**.

Conclusion

This application note provides a detailed protocol and data for the mass spectrometric analysis of **1-chloro-5-methylhexane**. The electron ionization mass spectrum shows characteristic fragmentation patterns, including the isotopic signature of chlorine, loss of HCl, and cleavage of the alkyl chain. The presented data and methodologies can be readily applied by researchers for the identification and characterization of this and similar halogenated compounds in various analytical applications.

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References

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